molecular formula C16H10F3NO2S B428372 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B428372
M. Wt: 337.3g/mol
InChI Key: QYMUBXIHFGGQDX-UHFFFAOYSA-N
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Description

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, a hydroxy group on the benzothiophene ring, and a carboxamide functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and carboxamide groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can influence various biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-hydroxy-1-benzothiophene-2-carboxamide
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-1-benzothiophene-2-carboxamide

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxy group on the benzothiophene ring also contributes to its distinct properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H10F3NO2S

Molecular Weight

337.3g/mol

IUPAC Name

3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)9-4-3-5-10(8-9)20-15(22)14-13(21)11-6-1-2-7-12(11)23-14/h1-8,21H,(H,20,22)

InChI Key

QYMUBXIHFGGQDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-hydroxy-benzothiophene2-carboxylate (1.04 g; 0.005M) and 3-trifluoromethylaniline (1.61 g; 0.010M) is heated under a nitrogen atmosphere at 170° C. for 90 minutes. and then at 200° C. for 30 minutes. The reaction was cooled at room temperature, taken up in ether and the solid was collected, washed with ether and air dried. The solid was recrystallized from ethyl acetate to give 0.96 g (57% yield) of the title compound; m.p. 205°-208° C. (dec).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

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